2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

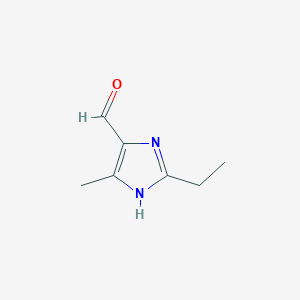

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, reflecting the precise positioning of substituents on the imidazole ring system. The structural framework consists of a five-membered heterocyclic imidazole ring containing two nitrogen atoms at positions 1 and 3, with specific substitution at positions 2, 4, and 5. The ethyl group (-CH₂CH₃) occupies position 2, a methyl group (-CH₃) is located at position 4, and the carbaldehyde functionality (-CHO) is positioned at carbon 5 of the imidazole ring.

The molecular structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as CCC1=NC(C=O)=C(C)N1, which provides a linear representation of the compound's connectivity. The International Chemical Identifier representation is InChI=1S/C7H10N2O/c1-3-7-8-5(2)6(4-10)9-7/h4H,3H2,1-2H3,(H,8,9), offering a standardized method for chemical structure representation. The corresponding International Chemical Identifier Key is RLBMKAXUSJOVJI-UHFFFAOYSA-N, serving as a fixed-length identifier derived from the full International Chemical Identifier string.

An alternative International Union of Pure and Applied Chemistry naming convention designates this compound as 2-ethyl-5-methyl-1H-imidazole-4-carbaldehyde, which reflects the tautomeric nature of the imidazole ring system where the positions of nitrogen atoms can vary depending on the protonation state. This nomenclature variation demonstrates the complexity inherent in naming tautomeric compounds where multiple valid structural forms exist.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C₇H₁₀N₂O, indicating the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. This composition reflects the imidazole ring system (C₃H₄N₂) augmented by an ethyl substituent (C₂H₅), a methyl group (CH₃), and an aldehyde functionality (CHO).

The molecular weight is precisely calculated as 138.17 grams per mole, with some sources reporting values of 138.16700 grams per mole, reflecting minor variations in computational precision. The exact mass is determined to be 138.07900 atomic mass units, providing high-precision mass spectrometric identification parameters. These molecular weight values are crucial for analytical chemistry applications, including mass spectrometry and quantitative analysis procedures.

Table 1: Molecular Composition and Weight Parameters

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 | g/mol |

| Exact Mass | 138.07900 | amu |

| Carbon Atoms | 7 | - |

| Hydrogen Atoms | 10 | - |

| Nitrogen Atoms | 2 | - |

| Oxygen Atoms | 1 | - |

The molecular composition analysis reveals a relatively compact organic molecule with moderate molecular weight suitable for various chemical applications. The presence of two nitrogen atoms within the five-membered ring structure contributes to the compound's basic character and potential for hydrogen bonding interactions.

Isomeric Considerations and Tautomeric Behavior

The compound exhibits complex isomeric and tautomeric behavior characteristic of substituted imidazole systems. Tautomerism in imidazole derivatives involves the migration of the acidic hydrogen atom between the two nitrogen atoms in the ring, resulting in different structural forms that exist in dynamic equilibrium. For this compound, this tautomeric interconversion creates two primary forms: the 1H-tautomer and the 3H-tautomer, where the designation indicates the position of the hydrogen atom on the nitrogen atoms.

Research indicates that the tautomeric equilibrium in imidazole derivatives is significantly influenced by the nature and position of substituents on the ring system. For compounds with substituents at the 2-position, such as the ethyl group in this molecule, there exists a facile equilibrium between different tautomeric forms. Studies demonstrate that 2-substituted imidazoles generally favor specific tautomeric states, with the equilibrium position being dependent on environmental factors including solvent polarity, temperature, and intermolecular interactions.

The tautomeric behavior of this compound is particularly complex due to the presence of multiple substituents that can influence the electron distribution within the ring system. The ethyl group at position 2 and the aldehyde functionality at position 5 create an asymmetric substitution pattern that affects the relative stability of different tautomeric forms. Quantum mechanical calculations suggest that the preference for specific tautomeric states in such compounds is governed by factors including conjugation effects, steric interactions, and the ability to form stabilizing intramolecular or intermolecular hydrogen bonds.

Table 2: Tautomeric Forms and Structural Characteristics

| Tautomer Type | Hydrogen Position | Structural Impact | Relative Stability |

|---|---|---|---|

| 1H-Tautomer | Nitrogen-1 | Aromatic character maintained | Variable |

| 3H-Tautomer | Nitrogen-3 | Alternative aromatic form | Variable |

| Dynamic Equilibrium | Rapid exchange | Multiple forms coexist | Environment-dependent |

The aldehyde group present in this compound introduces additional considerations regarding tautomeric behavior, as carbonyl-containing imidazoles can participate in various equilibrium processes. The electron-withdrawing nature of the aldehyde functionality influences the electron density distribution within the imidazole ring, potentially affecting the relative acidity of the ring nitrogen atoms and consequently the tautomeric equilibrium position. Studies of related imidazole carboxaldehyde derivatives demonstrate that the position of the aldehyde group relative to the ring nitrogen atoms significantly impacts the observed tautomeric preferences.

特性

IUPAC Name |

2-ethyl-5-methyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-7-8-5(2)6(4-10)9-7/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBMKAXUSJOVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383813 | |

| Record name | 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88634-80-4 | |

| Record name | 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction of the imidazole ring with appropriate substituents (ethyl and methyl groups).

- Introduction or retention of the aldehyde group at the 5-position.

- Use of catalytic or stoichiometric reagents to facilitate ring closure, substitution, and oxidation steps.

- Purification by crystallization or chromatography.

Method Based on Imidazole Grignard Derivative and Formylation (From Patent WO2009071584)

A notable method involves the formation of a Grignard reagent from a substituted imidazole intermediate, followed by formylation using N,N-dimethylformamide (DMF) as the formyl source.

- Preparation of 1-Trityl-4-iodoimidazole intermediate.

- Formation of the imidazole Grignard reagent by reaction with isopropylmagnesium chloride in tetrahydrofuran under argon atmosphere at low temperature (around 10 °C), then warming to 20 °C.

- Addition of DMF in methylene chloride at sub-zero temperatures (-5 °C) to the Grignard reagent to introduce the formyl group at the 5-position.

- Workup involving aqueous ammonium chloride extraction, washing with saturated sodium chloride, drying over magnesium sulfate, and solvent removal.

- Isolation of 2,3-dihydro-1H-inden-2-yl imidazole derivatives, which can be further hydrogenated to yield ethyl-substituted imidazoles.

Reaction conditions and yields:

| Step | Conditions | Notes |

|---|---|---|

| Grignard formation | Isopropylmagnesium chloride, THF, 10-20 °C | Argon atmosphere, controlled addition |

| Formylation | DMF in methylene chloride, -5 °C to 20 °C | Stirring for 10 hours |

| Workup | Aqueous NH4Cl, washing, drying | Product isolated as white powder |

| Hydrogenation (optional) | Catalytic hydrogenation, 75-80 °C | Converts vinyl to ethyl group |

This method provides a highly efficient route to substituted imidazoles bearing an aldehyde group, with good yields and purity.

Stepwise Cyclization and Dehydrogenation Using Raney Nickel Catalyst (From Patent CN105367499A)

Another approach focuses on the preparation of 2-ethyl-4-methylimidazole, which is a close precursor to the aldehyde derivative, using a two-step process:

Step 1: Cyclization Reaction

- React diamine with propionitrile under catalytic conditions at 80–110 °C, followed by 120–140 °C.

- The catalyst used is a sulfur-containing compound such as sulfur dichloride, tetra sulfur chloride, or disulphur dichloride.

- This step forms the imidazole ring with ethyl and methyl substituents.

Step 2: Dehydrogenation Reaction

- The cyclized product undergoes dehydrogenation using Raney nickel catalyst at 170–200 °C for 3–5 hours.

- This step ensures the formation of the aromatic imidazole ring.

-

- After reaction completion, purification steps remove by-products and unreacted materials, yielding high-purity 2-ethyl-4-methylimidazole.

Although this patent focuses on the imidazole without the aldehyde group, the methodology can be adapted for the aldehyde derivative by subsequent formylation of the 5-position.

Reaction conditions summary:

| Step | Temperature (°C) | Catalyst | Duration | Notes |

|---|---|---|---|---|

| Cyclization | 80–110, then 120–140 | Sulfur-containing compounds | Not specified | Sequential heating |

| Dehydrogenation | 170–200 | Raney nickel | 3–5 hours | Stirring, oil bath heating |

| Purification | N/A | N/A | N/A | Process optimization for yield |

This method offers advantages including low pollution, high yield, and simplified operation.

Functionalization of 4-Methyl-1H-Imidazole-5-Carbaldehyde (From Research Article by Orhan et al.)

A research study explored the derivatization of 4-methyl-1H-imidazole-5-carbaldehyde to introduce alkyl groups at the N-1 position, which is relevant for synthesizing 2-ethyl-4-methyl derivatives.

- Starting from 4-methyl-1H-imidazole-5-carbaldehyde, sodium hydride (NaH) in dry tetrahydrofuran (THF) is used to deprotonate the imidazole ring.

- Methyl iodide is then added to alkylate the N-1 position under room temperature for 20 hours.

- The product is purified by extraction and column chromatography.

Although this study primarily focuses on methylation, the methodology indicates that alkylation at the nitrogen can be achieved under mild conditions, which can be adapted for ethyl groups.

| Reagent | Amount | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| NaH (60%) | 2.179 g (0.0908 mol) | Dry THF | Room temp | 30 minutes | Deprotonation step |

| Methyl iodide | 5.65 mL (0.0908 mol) | Dry THF | Room temp | 20 hours | Alkylation step |

| Purification | Column chromatography | EtOAc | N/A | N/A | Yield ~59% |

This method highlights the feasibility of selective alkylation on imidazole-carbaldehydes, which is critical in synthesizing substituted derivatives like this compound.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Grignard formylation (Patent WO2009071584) | Use of imidazole Grignard reagent and DMF for formylation | High efficiency, good yields, scalable | Requires inert atmosphere, multiple steps |

| Cyclization and dehydrogenation (Patent CN105367499A) | Stepwise ring closure and dehydrogenation with Raney Ni | Cost-effective, environmentally friendly | Focused on imidazole without aldehyde; aldehyde requires further steps |

| Alkylation of imidazole-carbaldehyde (Orhan et al.) | Alkylation at N-1 with NaH and alkyl halides | Mild conditions, selective alkylation | Limited to alkylation, not full synthesis |

Detailed Research Findings and Notes

The Grignard-based method allows precise introduction of the aldehyde group at the 5-position by nucleophilic addition to DMF. This method benefits from controlled low-temperature conditions to avoid side reactions and achieve high purity.

The sulfur-compound catalyzed cyclization followed by Raney nickel dehydrogenation is a robust industrially relevant method for preparing substituted imidazoles. The use of sulfur compounds as catalysts facilitates ring closure with fewer by-products.

Alkylation of the imidazole nitrogen atoms can be achieved using strong bases like sodium hydride and alkyl halides, providing a route to selectively functionalized imidazole-carbaldehydes. This is useful for modifying the substitution pattern on the imidazole ring.

Purification techniques commonly involve aqueous extractions, drying over anhydrous magnesium sulfate, and chromatographic methods to isolate the target compound in high purity.

化学反応の分析

Types of Reactions: 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using manganese dioxide to form corresponding carboxylic acids . It can also undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines .

Common Reagents and Conditions:

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Sodium borohydride in the presence of amines.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary amines.

Substitution: Substituted imidazoles.

科学的研究の応用

Chemistry

2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions as a catalyst due to its ability to stabilize transition states.

| Application | Description |

|---|---|

| Synthesis of Complex Molecules | Used in the formation of pharmaceuticals and agrochemicals. |

| Catalysis | Acts as a catalyst in organic synthesis reactions. |

Biology

In biological research, this compound is an important intermediate in synthesizing biologically active compounds, including potential pharmaceuticals.

- Enzyme Interaction : It can act as an inhibitor or activator of various enzymes, influencing metabolic pathways.

- Cell Signaling : Alters cell signaling pathways, impacting gene expression and cellular metabolism.

Medicine

The compound has potential applications in drug development targeting specific enzymes and receptors. Its ability to interact with biological systems makes it valuable for creating new therapeutic agents.

Antimicrobial Activity

Recent studies indicate significant antimicrobial properties against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 360 µM |

| This compound | P. aeruginosa | 710 µM |

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Mechanisms include:

- Caspase Activation : Increases in caspase activity indicate apoptosis induction.

- Cell Cycle Arrest : Alters cell cycle dynamics leading to increased cell death.

Industry

The compound is utilized in producing dyes, pigments, and epoxy curing agents, showcasing its versatility beyond laboratory applications.

Study on Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer effects through apoptosis induction and modulation of cell cycle progression.

CO₂ Capture Technology

A study highlighted the use of aqueous solutions of this compound for efficient CO₂ separation and purification from flue gas:

作用機序

The mechanism of action of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit nitric oxide synthase, which plays a role in inflammation and neurodegenerative diseases . Additionally, they can modulate intracellular calcium and potassium fluxes, affecting various cellular processes .

類似化合物との比較

The structural and functional diversity of imidazole derivatives allows for systematic comparisons with 2-ethyl-4-methyl-1H-imidazole-5-carbaldehyde. Key analogs include positional isomers, alkyl-substituted variants, and compounds with alternative functional groups (e.g., esters). Below is a detailed analysis supported by experimental data and research findings.

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Key Imidazole Derivatives

Physicochemical and Reactivity Insights

Aldehyde vs. Ester Functionality :

- The aldehyde group in this compound confers higher reactivity toward nucleophiles (e.g., forming Schiff bases) compared to the ester group in ethyl 4-methylimidazole-5-carboxylate .

- Esters exhibit higher melting points (e.g., 206°C for the ethyl ester) due to stronger dipole-dipole interactions, whereas aldehydes (e.g., 165–166°C for 4-methyl-1H-imidazole-5-carbaldehyde) have lower thermal stability .

Aryl-substituted analogs (e.g., bromophenyl derivatives in ) show increased crystallinity and melting points due to aromatic stacking interactions .

Hydrogen Bonding and Crystal Packing :

- The aldehyde group participates in hydrogen bonding (C=O···H–N), influencing crystal packing patterns. Computational tools like Mercury CSD can visualize these interactions, aiding in the design of co-crystals .

- In contrast, methyl or tert-butyl substituents (e.g., 2-ethyl-5-tert-butyl-4-imidazolyl) disrupt hydrogen bonding, favoring hydrophobic interactions .

生物活性

2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O. As a derivative of imidazole, it exhibits a variety of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- CAS Number : 88634-80-4

The compound features an imidazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Target Interactions

Imidazole derivatives, including this compound, are known to bind with high affinity to multiple receptors. This binding can lead to alterations in biochemical pathways crucial for cellular function:

- Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes, influencing metabolic pathways.

- Cell Signaling : It may affect cell signaling pathways, impacting gene expression and cellular metabolism.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | E. coli | 360 |

| This compound | P. aeruginosa | 710 |

| Other derivatives | S. aureus | 4.9 - 17 |

These findings suggest that the compound may be useful in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanisms include:

- Caspase Activation : Enhanced caspase activity indicates apoptosis induction.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle changes at specific concentrations, leading to increased cell death .

Case Studies

- Study on Anticancer Properties :

- Antimicrobial Evaluation :

Q & A

Q. What are the established synthetic routes for 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, and what are common challenges in its synthesis?

The synthesis typically involves alkylation or functionalization of imidazole precursors. For example, alkyl groups can be introduced via nucleophilic substitution or condensation reactions. A key challenge is regioselectivity during alkylation, as competing reactions at N-1 or N-3 positions may occur. Purification often requires column chromatography or recrystallization due to byproduct formation. Studies on analogous compounds (e.g., 4-methylimidazole derivatives) highlight the use of sodium acetate as a catalyst in acetic acid for condensation reactions .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for confirming substituent positions and purity. For example, the aldehyde proton typically resonates at δ 9.5–10.0 ppm.

- X-ray crystallography : SHELXL refinement (part of the SHELX suite) is widely used to resolve structural ambiguities, such as tautomeric forms or hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this compound?

The compound may exist in multiple tautomeric forms (e.g., 1H- vs. 3H-imidazole). X-ray diffraction with SHELXL refinement can unambiguously assign proton positions and hydrogen-bonding motifs. For instance, hydrogen bonding between the aldehyde group and adjacent nitrogen atoms stabilizes specific tautomers. Tools like Mercury CSD enable visualization of packing patterns and intermolecular interactions, which are critical for understanding stability and reactivity .

Q. What strategies mitigate low yields in the synthesis of derivatives for biological testing?

Contradictions in yield data often arise from competing side reactions (e.g., over-alkylation). Optimization strategies include:

- Temperature control : Lowering reaction temperatures to reduce byproduct formation.

- Catalyst screening : Using phase-transfer catalysts or Lewis acids (e.g., ZnCl) to improve regioselectivity .

- Protection/deprotection : Temporarily blocking reactive sites (e.g., aldehyde groups) during alkylation steps .

Q. How do substituent variations (e.g., ethyl vs. methyl groups) affect the compound’s interactions with biological targets?

Structure-activity relationship (SAR) studies on related imidazole derivatives (e.g., fluorophenyl-substituted analogs) reveal that alkyl chain length and electronic effects influence binding to enzymes or receptors. For example:

Q. What computational tools are recommended for predicting hydrogen-bonding patterns in crystals of this compound?

Graph set analysis (as per Etter’s formalism) and Mercury CSD’s "Materials Module" can map hydrogen-bonding networks. These tools help predict crystallization behavior and polymorph stability, which are critical for pharmaceutical applications. For example, the aldehyde oxygen often acts as a hydrogen-bond acceptor, forming motifs like rings with adjacent NH groups .

Methodological Recommendations

- For crystallographic refinement, use SHELXL with high-resolution data (≤ 1.0 Å) to resolve tautomerism .

- In SAR studies, combine molecular docking (e.g., AutoDock Vina) with enzyme inhibition assays to correlate structural features with activity .

- Address synthetic contradictions by systematically varying solvents (e.g., DMF vs. THF) and catalysts in small-scale trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。